Chloro(2-methylphenyl)(N,N,N,N-tetramethyl-1,2-ethylenediamine)nickel(II), 99% (contains about 10% o-chlorotoluene)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

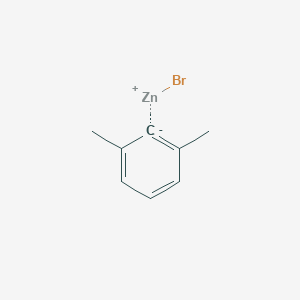

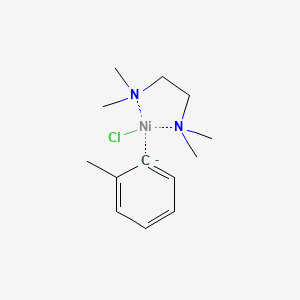

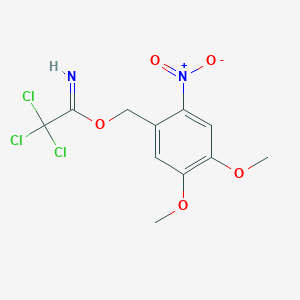

Chloro(2-methylphenyl)(N,N,N,N-tetramethyl-1,2-ethylenediamine)nickel(II) is a chemical compound with the molecular formula C13H23ClN2Ni . It is a dark-orange powder that is air sensitive . It is also known as (TMEDA)Ni (o-tol)Cl .

Molecular Structure Analysis

The molecular weight of this compound is 301.48152 . The molecular structure can be found in the MOL file with the MDL Number: MFCD29037017 .Chemical Reactions Analysis

This compound is an effective precatalyst for a variety of nickel-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig and other cyclizations and oxidative couplings .Physical And Chemical Properties Analysis

This compound is a faint orange to dark orange powder . It is air sensitive and should be stored in cold conditions .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has delved into the synthesis of macrocyclic and mixed-ligand nickel(II) complexes, highlighting the versatility of nickel(II) in forming varied coordination geometries. For instance, studies have produced neutral macrocyclic nickel(II) complexes through reactions involving suitable diamino dialdehydes, demonstrating the potential for creating tailored ligand environments around nickel(II) centers. These complexes have been explored for their structural properties, providing insights into the influence of ligand design on coordination geometry and ligand-field strength (Black & Lane, 1970; Shirase et al., 2009).

Catalytic Applications

Nickel(II) complexes have been investigated as catalysts in various chemical transformations, including alkane hydroxylation. Research demonstrates that nickel(II) complexes with pentadentate N5 ligands catalyze the oxidation of cyclohexane, showcasing the catalytic versatility of nickel(II) complexes and their potential in organic synthesis (Sankaralingam et al., 2014).

Magnetic Properties and Coordination Chemistry

Investigations into the magnetic properties and coordination chemistry of nickel(II) complexes reveal the intricate relationship between ligand structure and magnetic behavior. For example, studies on trinuclear nickel(II) complexes exhibit unique magnetic interactions influenced by the complex's geometry and coordination environment, offering valuable knowledge for designing materials with specific magnetic properties (Chen et al., 1998).

Environmental and Sensor Applications

Nickel(II) complexes have been explored for environmental applications, such as the degradation of pollutants. Zeolite-encapsulated nickel(II) complexes serve as catalysts in advanced oxidation processes, demonstrating the potential of nickel(II) complexes in environmental remediation efforts (Hailu et al., 2016). Additionally, nickel(II) complexes have been utilized in developing sensors for detecting nickel(II) ions, showcasing their applicability in analytical chemistry (Jain et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHSSMUEZWZHPB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2Ni- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,4-Diazabicyclo[2.2.2]octan-1-ium-1-ylsulfonyl)(t-butoxycarbonyl)amide, DABCO adduct](/img/structure/B6306554.png)